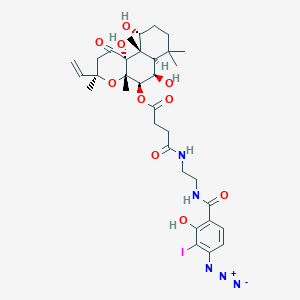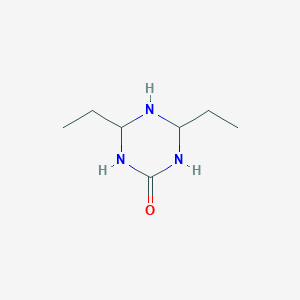![molecular formula C15H17N B044348 N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine CAS No. 118762-02-0](/img/structure/B44348.png)
N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine, also known as BMMA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BMMA is a tertiary amine that has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in the field of chemistry and biology. In
Wirkmechanismus
N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine acts as an irreversible inhibitor of monoamine oxidase (MAO), an enzyme that plays a critical role in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine binds covalently to the active site of MAO, resulting in the formation of a stable complex that inhibits the enzyme's activity. This mechanism of action has been studied extensively, and it has been shown that N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine is a highly selective inhibitor of MAO, with minimal effects on other enzymes.
Biochemical and Physiological Effects
N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine has been shown to have a range of biochemical and physiological effects, including the inhibition of MAO activity, the modulation of neurotransmitter levels, and the induction of apoptosis in cancer cells. N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and other forms of cellular damage. In addition, N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine has several advantages for use in lab experiments, including its high selectivity for MAO, its irreversible inhibition of the enzyme, and its ability to form stable complexes with MAO. However, N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine also has some limitations, including its potential toxicity and the need for careful handling due to its reactive nature.
Zukünftige Richtungen
There are several potential future directions for research on N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine, including investigating its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's, exploring its effects on other enzymes and biological pathways, and optimizing its synthesis and purification methods to improve its yield and purity. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine and its potential applications in various fields of research.
Conclusion
In conclusion, N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine, or N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine, is a chemical compound that has gained significant attention in scientific research due to its unique properties. N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in the field of chemistry and biology. The synthesis method of N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine involves the reaction of N-methylbenzylamine with benzyl chloride in the presence of an acid catalyst. N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine has several advantages for use in lab experiments, including its high selectivity for MAO, its irreversible inhibition of the enzyme, and its ability to form stable complexes with MAO. However, further research is needed to fully understand the potential applications of N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine and its effects on various biological pathways.
Synthesemethoden
The synthesis of N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine involves the reaction of N-methylbenzylamine with benzyl chloride in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with methyl iodide to yield N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine. The yield of N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine can be improved by using excess amounts of the reactants and optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine has been used in various scientific research applications, including as a reagent in organic synthesis, as a tool to study the mechanism of action of certain enzymes, and as a potential therapeutic agent for the treatment of cancer. N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine has also been used to investigate its effects on the central nervous system and its potential as a neuroprotective agent.
Eigenschaften
CAS-Nummer |
118762-02-0 |
|---|---|
Produktname |
N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine |
Molekularformel |
C15H17N |
Molekulargewicht |
211.3 g/mol |
IUPAC-Name |
N-methyl-1-(4-methylphenyl)-1-phenylmethanamine |
InChI |
InChI=1S/C15H17N/c1-12-8-10-14(11-9-12)15(16-2)13-6-4-3-5-7-13/h3-11,15-16H,1-2H3 |
InChI-Schlüssel |
OQMBBIMCXKNXGO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)NC |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)NC |
Synonyme |
N-Methyl-1-phenyl-1-(p-tolyl)MethanaMine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



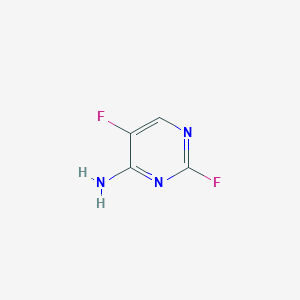
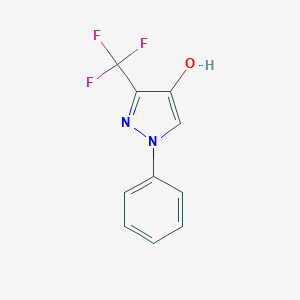
![(8S,13S,14S,16R,17R)-17-hydroxy-16-iodo-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B44270.png)
![3-Oxo-2,3-dihydroimidazo[1,5-a]pyridine-1-carbonyl chloride](/img/structure/B44271.png)
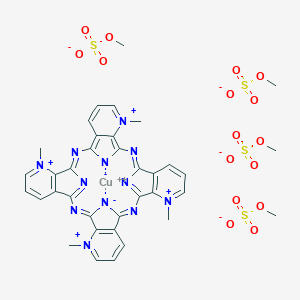
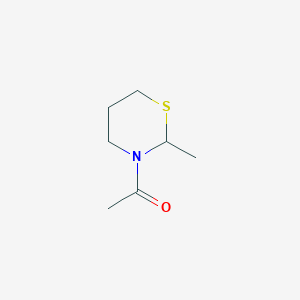
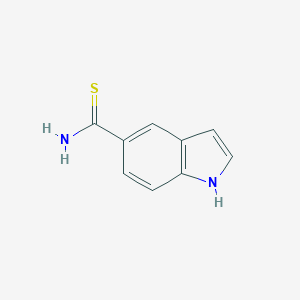
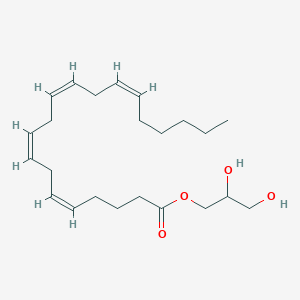
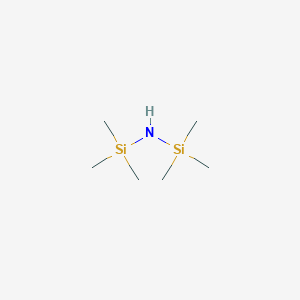
![1-Propanone, 1-[4-(2-chloroethyl)phenyl]-](/img/structure/B44288.png)
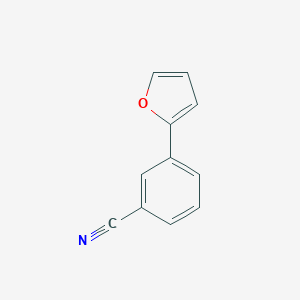
![5H-cyclopenta[b]pyridin-7(6H)-one](/img/structure/B44290.png)
